

mocetinostat clinical response vs romidepsin belinostat

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Mocetinostat

CAS No.: 726169-73-9

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At-a-Glance Comparative Profile

This table provides a high-level overview of the key characteristics of the three HDAC inhibitors.

Feature	Mocetinostat (MGCD0103)	Romidepsin (FK228 / Istodax)	Belinostat (PXD101 / Beleodaq)
HDAC Selectivity	Class I (1, 2, 3, 8) & Class IV (HDAC11) selective [1] [2] [3]	Class I selective (primarily HDAC1, 2) [4] [5] [2]	Pan-inhibitor (Class I, II, IV) [2] [6]

| **Key Mechanisms of Action** | - Apoptosis via miR-31 activation & E2F6 suppression [7]

- Cell cycle arrest [1] [3]
- Inhibition of PI3K/AKT pathway [1] | - Disruption of HR & NHEJ DNA repair pathways [4]
- ROS production & mitochondrial dysfunction [5]
- Inhibition of PI3K/AKT/mTOR & β -catenin pathways [5] | - Apoptosis & cell cycle arrest [2] [6]
- Inhibition of angiogenesis [2]
- Acetylation of non-histone proteins [2] | | **FDA-Approved Indications** | None (Investigational) [8] | Cutaneous T-cell Lymphoma (CTCL), Peripheral T-cell Lymphoma (PTCL) [5] [2] | Peripheral T-cell Lymphoma (PTCL) [2] [6] | | **Representative Clinical Response (Single Agent)** | R/R DLBCL: **18.9%** ORR [8] [3] R/R Follicular Lymphoma: **11.5%** ORR [8] [3] | Muscle-invasive Bladder Cancer: Effective radiosensitizer *in vivo* [4] | Relapsed/refractory PTCL: **25.8%** ORR (Pivotal Trial) [6] | |

Common Adverse Events | Fatigue, nausea, diarrhea [8] [3] | Fatigue, nausea, ECG changes (QT prolongation) [2] | Pyrexia, nausea, vomiting, anemia, fatigue [6] |

Detailed Experimental Data and Methodologies

This section provides the supporting experimental details and protocols behind the data summarized above.

Mocetinostat: Clinical Response & Protocol

A phase 2 study evaluated **Mocetinostat** in relapsed/refractory lymphoma [8] [3].

- **Patient Cohort:** 72 patients with R/R DLBCL or Follicular Lymphoma.
- **Dosing Regimen:** Oral administration, 70-110 mg, three times per week (TIW) in 4-week cycles until disease progression or unacceptable toxicity [3].
- **Key Efficacy Findings:**
 - **DLBCL Cohort (n=41):** Best Overall Response Rate (ORR) was **18.9%**. 54.1% of patients derived clinical benefit (response or stable disease). Responders had a progression-free survival (PFS) ranging from 1.8 to 22.8 months [8] [3].
 - **Follicular Lymphoma Cohort (n=31):** Best ORR was **11.5%**. 73.1% of patients derived clinical benefit, with a PFS of 11.8 to 26.3 months in responders [8] [3].
- **Conclusion:** The study noted limited single-agent activity but durable disease control in a subset of patients, warranting further investigation in combination therapies [3].

Romidepsin: Radiosensitization & DNA Repair Mechanism

A 2020 study investigated Romidepsin as a radiosensitizer for muscle-invasive bladder cancer, highlighting a key mechanism of action [4].

- **In Vitro Model:** Clonogenic survival assays in bladder cancer cell lines.
- **In Vivo Model:** Mouse xenografts with RT112 bladder cancer cells.
- **Dosing:** *In vivo*, a single intraperitoneal dose of 4 mg/kg Romidepsin administered 6 hours before irradiation [4].
- **Key Findings:**
 - Romidepsin effectively radiosensitized bladder cancer cells at nanomolar concentrations [4].
 - The combination of Romidepsin + Irradiation caused significant tumor growth delay *in vivo* without increasing acute or late normal tissue toxicity [4].

- **Mechanism:** Romidepsin treatment was shown to impair both **Homologous Recombination (HR)** and **Non-Homologous End Joining (NHEJ)** DNA repair pathways, a primary mechanism for its radiosensitizing effect [4].

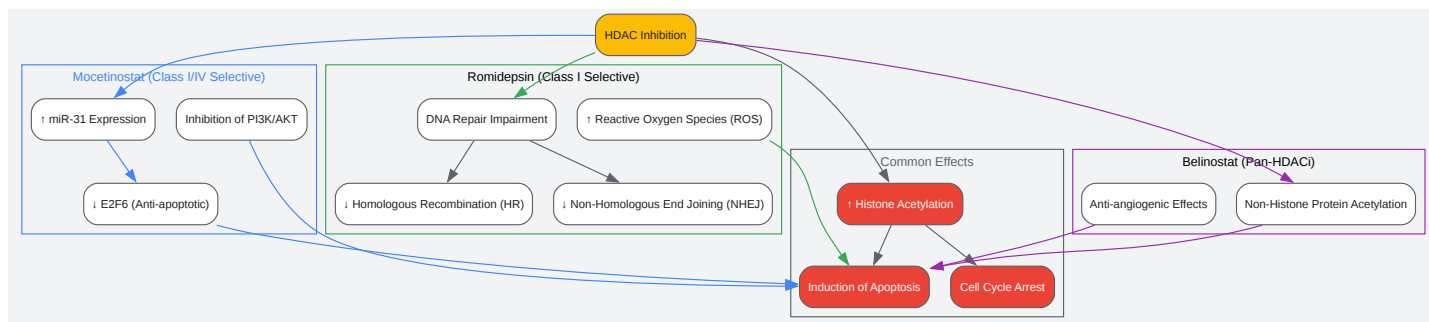
Belinostat: Clinical Profile

Belinostat is an FDA-approved pan-HDAC inhibitor for Relapsed/Refractory PTCL [6].

- **Dosing:** 1000 mg/m² administered by intravenous infusion over 30 minutes once daily on days 1-5 of a 21-day cycle [6].
- **Pharmacokinetics:** It has a short half-life (~1.1 hours) and is extensively metabolized in the liver, primarily by UGT1A1, which can lead to rapid clearance [9] [6].
- **Research to Overcome Limitations:** A novel prodrug, **Copper-bis-belinostat (Cubisbel)**, was developed to protect the hydroxamate moiety from metabolic degradation. *In vitro* studies in colon cancer models showed Cubisbel has a significantly longer half-life than belinostat while maintaining potent HDAC inhibitory activity and anti-cancer effects [9].

Mechanism of Action and Signaling Pathways

The following diagram synthesizes the key mechanisms of action for these HDAC inhibitors, illustrating how their distinct biological effects contribute to anti-cancer activity.



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Interpretation Guide for Researchers

- **For Potent Single-Agent Cytotoxicity:** **Romidepsin** demonstrates strong, nanomolar-range potency and a well-defined mechanism involving critical DNA repair pathway disruption, making it a compelling candidate for hematologic malignancies and as a radiosensitizer [4] [5].
- **For Combination Therapy Strategies:** **Mocetinostat's** isotype selectivity may offer a more targeted approach with a potentially different toxicity profile. Its clinical activity, while more modest as a single agent, suggests its potential value lies in rational combinations, particularly where its specific gene modulation (e.g., miR-31) can be exploited [7] [8] [3].
- **For Solid Tumor Challenges:** While all HDACi face challenges in solid tumors, the development of **Belinostat prodrugs (e.g., Cubisbel)** represents an active research area to overcome pharmacokinetic limitations like short half-life, which could renew its therapeutic potential in this setting [9].

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To cite this document: Smolecule. [mocetinostat clinical response vs romidepsin belinostat].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548550#mocetinostat-clinical-response-vs-romidepsin-belinostat>]

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